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molecular formula C12H10FNO4 B8798463 Ethyl 6-fluoro-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Ethyl 6-fluoro-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No. B8798463
M. Wt: 251.21 g/mol
InChI Key: WFJPNILNZDJDIR-UHFFFAOYSA-N
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Patent
US08946430B2

Procedure details

Intermediate 21 was prepared as a white powder following the procedure described for Intermediate 16 by replacing indoline-2,3-dione with 5-fluoroindoline-2,3-dione. LC-MS (ESI) m/z 251.9 (M+H), RT=1.74 min (Method B).
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:18])[N:4](C)[C:5]2[C:10]([C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][CH:8]=[CH:7][CH:6]=2.[F:19]C1C=C2C(=CC=1)NC(=O)C2=O>>[F:19][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[NH:4][C:3](=[O:18])[C:2]([OH:1])=[C:11]2[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(N(C2=CC=CC=C2C1C(=O)OCC)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=C(C(NC2=CC1)=O)O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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